molecular formula C16H17NO2 B1272068 3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole CAS No. 143165-32-6

3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole

Cat. No. B1272068
M. Wt: 255.31 g/mol
InChI Key: BOSKLOMTRITQHA-UHFFFAOYSA-N
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Description

The compound 3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole is a structurally complex molecule that incorporates a spirocyclic dioxadecane moiety fused with an indole ring. The presence of the dioxaspiro[4.5]decane structure suggests that the compound may exhibit interesting chemical and physical properties, as well as potential biological activity.

Synthesis Analysis

The synthesis of related spirocyclic compounds has been reported in the literature. For instance, the synthesis of 3-(1H-indol-3-yl)-2-(7,8,12,13-tetraoxa-10-azaspiro[5.7]tridecan-10-yl)propanoic acid involves the condensation of a pentaoxaspiro[5.7]tridecane with tryptophan, catalyzed by samarium nitrate . Although this synthesis does not directly pertain to the target molecule, it provides insight into the potential synthetic routes that could be adapted for the synthesis of 3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole, such as the use of a spirocyclic synthon and a catalytic process.

Molecular Structure Analysis

The molecular structure of spirocyclic compounds is characterized by the presence of a spiro junction, where two cyclic systems are joined at a single atom. In the case of 1,7-dioxaspiro[4.5]decanes, the synthesis involves a double intramolecular iodoetherification, which suggests that similar strategies could be employed to construct the dioxaspiro[4.5]decane moiety in the target molecule .

Chemical Reactions Analysis

The reactivity of spirocyclic compounds can be quite diverse, depending on the functional groups present and the overall molecular architecture. The synthesis of 1,7-dioxaspiro[4.5]decanes from a methylidenepentane dianion synthon indicates that the spirocyclic moiety can be constructed through intramolecular reactions and can be further oxidized to lactones . This suggests that the target molecule may also undergo similar intramolecular reactions and oxidations to modify its chemical structure.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole are not directly reported, the properties of related compounds can provide some insights. The cytotoxic activity of a related eight-membered azadiperoxide indicates that the spirocyclic compounds can interact with biological systems, potentially leading to apoptosis and cell cycle effects . Additionally, the synthesis and subsequent reactions of 1,7-dioxaspiro[4.5]decanes suggest that the target molecule may have similar reactivity and could be further functionalized or transformed into other biologically active compounds .

Scientific Research Applications

Antituberculosis Activity

A study by Özlen Güzel et al. (2006) synthesized derivatives related to 3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole and tested them for antituberculosis activity. One compound showed significant inhibition of mycobacterial growth, indicating potential applications in tuberculosis treatment.

Dopamine Agonist Activity

Research by A. Brubaker and M. Colley (1986) involved synthesizing derivatives that exhibited potent dopamine agonist activity in animal models. This suggests potential use in disorders related to dopamine dysfunction.

Antihypertensive Agents

A study by J. Caroon et al. (1981) synthesized derivatives for antihypertensive screening. They found certain compounds to be active as alpha-adrenergic blockers, indicating potential in treating hypertension.

Organocatalytic Synthesis

Henry H Nguyen et al. (2012) discussed the use of related compounds in organocatalytic enantioselective synthesis, highlighting its role in creating complex organic molecules.

Tachykinin NK2 Receptor Antagonists

In research by P. Smith et al. (1995), derivatives were synthesized as tachykinin NK2 receptor antagonists, showing potential in treating respiratory diseases.

Antibacterial Activity

Özlen Güzel-Akdemir et al. (2020) reported the synthesis and antibacterial testing of new hybrid derivatives. They exhibited promising antibacterial activity, suggesting uses in combating bacterial infections.

Anti-inflammatory Agents

Z. Rehman et al. (2022) synthesized derivatives as anti-inflammatory agents, indicating potential in treating inflammatory conditions.

Transition Metal Chemistry

E. Canpolat and M. Kaya (2004) discussed the use of related compounds in the synthesis of metal complexes, relevant in materials science and catalysis.

properties

IUPAC Name

3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-2-4-15-13(3-1)14(11-17-15)12-5-7-16(8-6-12)18-9-10-19-16/h1-5,11,17H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOSKLOMTRITQHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC=C1C3=CNC4=CC=CC=C43)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50377173
Record name 3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole

CAS RN

143165-32-6
Record name 3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Indole (4.69, 40 mmol), 1,4-cyclohexanedione monoethylene ketal (6.3 g, 40 mmol) and potassium hydroxide (13.2 g, 200 mmol) were heated to reflux in 70 ml methanol for 6 hours. The reaction was cooled and the product was isolated by filtration and washed with water to give 9.1 g (89%) of product.
Quantity
40 mmol
Type
reactant
Reaction Step One
Quantity
6.3 g
Type
reactant
Reaction Step One
Quantity
13.2 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step Two
Yield
89%

Synthesis routes and methods II

Procedure details

Indole (45.3 g, 0.38 mol), 1,4-cyclohexanedione monoethylene ketal (45.5 g, 0.29 mol) and potassium hydroxide (9.12 g, 0.16 mol) are heated to reflux in 100 mL of methanol for 18 hours. The reaction is cooled and the product is isolated by filtration and washed with water to give a white solid (69.0 g).
Quantity
45.3 g
Type
reactant
Reaction Step One
Quantity
45.5 g
Type
reactant
Reaction Step One
Quantity
9.12 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole
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3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole
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3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole
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3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole
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3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole
Reactant of Route 6
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3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole

Citations

For This Compound
1
Citations
G Mladenova, SC Annedi, J Ramnauth… - Journal of medicinal …, 2012 - ACS Publications
A family of different 3,5-disubstituted indole derivatives having 6-membered rings were designed, synthesized, and demonstrated inhibition of human nitric oxide synthase (NOS) with …
Number of citations: 23 pubs.acs.org

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